molecular formula C12H17NO B1222169 4'-Aminohexanophenone CAS No. 38237-76-2

4'-Aminohexanophenone

Cat. No.: B1222169
CAS No.: 38237-76-2
M. Wt: 191.27 g/mol
InChI Key: YDQJFPLRVSPPGE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4’-Aminohexanophenone can be achieved through various methods. One common synthetic route involves the reaction of aryl triflates with a mixture of tetramethylstannane, palladium(0), and carbon monoxide in the presence of triethylamine in dimethylformamide at 60°C . This method is advantageous due to its mild reaction conditions and high yield.

For industrial production, large-scale synthesis can be performed using similar methods but optimized for higher efficiency and cost-effectiveness. The reaction conditions are carefully controlled to ensure the purity and quality of the final product .

Chemical Reactions Analysis

4’-Aminohexanophenone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like methanol, dimethylformamide, and reaction temperatures ranging from room temperature to 100°C . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4’-Aminohexanophenone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Aminohexanophenone involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting metabolic processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

4’-Aminohexanophenone can be compared with other similar compounds such as:

The uniqueness of 4’-Aminohexanophenone lies in its specific hexanoyl group, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

1-(4-aminophenyl)hexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-2-3-4-5-12(14)10-6-8-11(13)9-7-10/h6-9H,2-5,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQJFPLRVSPPGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40191628
Record name 4-Aminohexanoylphenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40191628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38237-76-2
Record name 1-(4-Aminophenyl)-1-hexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38237-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminohexanoylphenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038237762
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Aminohexanoylphenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40191628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Aminohexanophenone
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